5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid (CAS 887267-64-3; MDL MFCD08458034) is a heterocyclic building block belonging to the 5-aryl-oxazole-4-carboxylic acid scaffold class, characterized by a para-trifluoromethoxy (-OCF₃) substituent on the 5-phenyl ring and a free carboxylic acid at the oxazole 4-position. The compound has a molecular formula of C₁₁H₆F₃NO₄, a molecular weight of 273.16 g/mol, and is supplied as a white solid with typical commercial purity specifications of 95–98%.

Molecular Formula C11H6F3NO4
Molecular Weight 273.16 g/mol
CAS No. 887267-64-3
Cat. No. B1630314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid
CAS887267-64-3
Molecular FormulaC11H6F3NO4
Molecular Weight273.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N=CO2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C11H6F3NO4/c12-11(13,14)19-7-3-1-6(2-4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17)
InChIKeyGPSOZADUSXOMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid (CAS 887267-64-3): Physicochemical Identity and Procurement-Grade Characterization


5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid (CAS 887267-64-3; MDL MFCD08458034) is a heterocyclic building block belonging to the 5-aryl-oxazole-4-carboxylic acid scaffold class, characterized by a para-trifluoromethoxy (-OCF₃) substituent on the 5-phenyl ring and a free carboxylic acid at the oxazole 4-position [1]. The compound has a molecular formula of C₁₁H₆F₃NO₄, a molecular weight of 273.16 g/mol, and is supplied as a white solid with typical commercial purity specifications of 95–98% [1]. Computed physicochemical properties include a predicted LogP of 2.96, an acid pKa of 3.91, a topological polar surface area (TPSA) of 72.56 Ų, and a density of 1.487 g/cm³ [2]. The compound is listed in the Apollo Scientific catalog as PC1885 and in the PubChem database under SID 26985162, confirming its established procurement identity [2].

Why 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid Cannot Be Simply Replaced by Unsubstituted Phenyl or Core Oxazole Analogs


Substitution of 5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid with the unsubstituted 5-phenyl analog (CAS 99924-18-2, LogP 1.53) or the core 1,3-oxazole-4-carboxylic acid (CAS 23012-13-7, LogP -0.04) produces a LogD(7.4) shift of +1.43 and +2.99 units respectively, altering membrane partitioning, protein binding, and pharmacokinetic distribution in any downstream conjugate by orders of magnitude [1]. Furthermore, the regioisomeric positioning of the aryl group at oxazole C5 versus C2 determines biological target engagement profiles: 2-aryloxazol-4-ylcarboxylic acids are potent Co(II) MetAP inhibitors (IC₅₀ in the micromolar range), whereas the corresponding 5-aryloxazol-2-ylcarboxylic acid regioisomers are completely inactive against all EcMetAP metalloforms [2]. This target compound occupies the 5-aryl-4-carboxylic acid substitution pattern—a scaffold with demonstrated antiplatelet activity comparable to aspirin in published ex vivo models—making simple analog interchange scientifically indefensible without explicit comparative validation [3].

Quantitative Differentiation Evidence: 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid vs. Closest Structural Analogs


LogP Lipophilicity: +1.43 Log Unit Increase Over 5-Phenyl Analog, +3.00 Over Unsubstituted Oxazole-4-carboxylic Acid Core

The target compound (CAS 887267-64-3) exhibits a computed LogP of 2.96, representing a +1.43 log unit increase compared to the 5-phenyl analog (CAS 99924-18-2, LogP = 1.53) and a +3.00 log unit increase relative to the unsubstituted 1,3-oxazole-4-carboxylic acid core (CAS 23012-13-7, LogP = -0.04), all computed using the same JChem algorithm within the Chembase database [1][2][3]. This LogP differential predicts an approximately 27-fold increase in octanol-water partition coefficient per +1.43 log units, directly affecting passive membrane permeability and oral absorption potential in any derived compound series.

Lipophilicity Drug-likeness Membrane permeability

LogD at Physiological pH 7.4: Target Compound Remains Substantially More Lipophilic (ΔLogD +1.43 vs. 5-Phenyl Analog) Despite Carboxylate Ionization

At pH 7.4, where the carboxylic acid group (pKa ~3.91) is >99.9% ionized to the carboxylate anion, the target compound retains a LogD(7.4) of -0.25, compared to -1.68 for the 5-phenyl analog (Δ = +1.43 units) and -3.24 for the unsubstituted oxazole-4-carboxylic acid (Δ = +2.99 units) [1][2]. This is consistent with published matched molecular pair analyses from the Pfizer corporate database demonstrating that PhOCF₃ increases LogD by ~1 log unit over PhOCH₃ and by substantially more over unsubstituted phenyl systems [3]. The -OCF₃ group thus counteracts the hydrophilicity introduced by carboxylate ionization at physiological pH.

Physiological distribution LogD ADME pH-dependent partitioning

Regioisomeric Scaffold Differentiation: 5-Aryl-oxazole-4-carboxylic Acid Occupies a Structurally and Pharmacologically Distinct Space from 2-Aryl and 2-Carboxylic Acid Regioisomers

The target compound features a 5-aryl substitution on the oxazole ring with the carboxylic acid at position 4. This regioisomeric arrangement is distinct from both 2-aryloxazol-4-ylcarboxylic acids (which are potent and selective Co(II) MetAP inhibitors with IC₅₀ values in the micromolar range) and 5-aryloxazol-2-ylcarboxylic acids (which are inefficient against all EcMetAP metalloforms), as established by Huguet et al. using recombinant E. coli MetAP enzyme assays [1]. The target compound's 5-aryl-4-COOH scaffold is also different from the 5-aryl-1,2,4-oxadiazol-3-ylcarboxylic acid scaffold, which showed no MetAP inhibition, confirming that both the heterocycle identity and substitution pattern are critical determinants of biological activity [1]. The target structure is confirmed by InChIKey GPSOZADUSXOMSV-UHFFFAOYSA-N and is cataloged as Apollo Scientific PC1885 .

Regioisomerism Target engagement Oxazole SAR MetAP inhibition

Scaffold-Level Pharmacological Validation: 5-Substituted Oxazole-4-carboxylic Acid Derivatives Demonstrate Antiplatelet Activity Comparable to Aspirin in Rat ex Vivo Models

The 5-substituted oxazole-4-carboxylic acid scaffold—of which the target compound is a direct structural member—has been pharmacologically validated in rat platelet aggregation assays. Ozaki et al. (1983) synthesized and evaluated a series of 5-substituted oxazole-4-carboxylic acids and carboxamides, reporting that several compounds exhibited inhibitory activity on blood platelet aggregation comparable to that of aspirin (acetylsalicylic acid) in both in vitro and ex vivo assays [1]. The most active derivative, 5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide, demonstrated superior ex vivo efficacy [1]. This scaffold-level evidence establishes that the 5-aryl-oxazole-4-carboxylic acid chemotype is capable of delivering pharmacologically meaningful activity, and that the -OCF₃ substituent at the para position of the 5-phenyl ring represents a rationally designed modulation of this validated core.

Antiplatelet Thrombosis Oxazole-4-carboxylic acid Aspirin comparator

Carboxylic Acid pKa Differentiation: -OCF₃ Electron-Withdrawing Effect Marginally Increases Acidity Relative to Unsubstituted Oxazole-4-carboxylic Acid Core

The target compound exhibits a computed acid pKa of 3.91, compared to 3.93 for the unsubstituted 1,3-oxazole-4-carboxylic acid core and 3.91 for the 5-phenyl analog, all computed using the same JChem algorithm [1][2][3]. The slight pKa decrease (Δ = -0.02) relative to the unsubstituted core reflects the electron-withdrawing inductive effect of the para-OCF₃ substituent transmitted through the 5-phenyl ring and oxazole π-system to the carboxylic acid at position 4. At physiological pH 7.4, all three compounds are >99.9% ionized to the carboxylate anion; however, the marginally lower pKa of the target compound ensures complete ionization at slightly lower pH values (e.g., in the pH 6.0–6.5 range encountered in inflammatory microenvironments and early endosomal compartments).

pKa Ionization state Electron-withdrawing group Carboxylate

High-Value Application Scenarios for 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid (CAS 887267-64-3)


Medicinal Chemistry Lead Optimization Requiring Enhanced Membrane Permeability and Oral Bioavailability

In lead optimization campaigns where the 5-phenyl-oxazole-4-carboxylic acid core has been identified as a promising scaffold but suffers from insufficient membrane permeability (LogD₇.₄ < -1.5), incorporation of the para-OCF₃ substituent on the 5-phenyl ring raises LogD(7.4) by +1.43 units (from -1.68 to -0.25) while preserving the carboxylic acid handle for further SAR exploration via amide or ester library synthesis [1]. The resulting LogD(7.4) of -0.25 positions the derived conjugates within the optimal range for oral absorption while the electron-withdrawing nature of -OCF₃ can simultaneously modulate oxidative metabolism at the para position [2].

Antiplatelet and Antithrombotic Drug Discovery Leveraging the Validated 5-Aryl-oxazole-4-carboxylic Acid Pharmacophore

The 5-substituted oxazole-4-carboxylic acid scaffold has demonstrated antiplatelet activity comparable to aspirin in rat ex vivo models, with 5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide identified as the most potent derivative in the series [3]. The target compound provides a structurally differentiated entry point into this pharmacophore class, where the -OCF₃ group at the 4-position of the phenyl ring can be systematically compared against -OCH₃, -Cl, -CF₃, and unsubstituted phenyl variants to establish a quantitative SAR for antiplatelet potency, COX-1/COX-2 selectivity, and bleeding risk.

Fluorescent Probe and Imaging Agent Development Using the 5-Aryl-4-carboxyoxazole Fluorophore Core

The 5-aryl-4-carboxyoxazole scaffold has been established as a fluorescent core with quantum yields up to 0.82 in the visible region, making it a promising template for fluorescent dye and bioimaging probe development [4]. The target compound, with its para-OCF₃ substituent, provides a unique electronic tuning option: the electron-withdrawing -OCF₃ group can shift emission wavelengths and modulate quantum yields relative to -OCH₃ or unsubstituted phenyl analogs, while the free carboxylic acid at position 4 enables direct conjugation to biomolecules (proteins, peptides, oligonucleotides) via standard amide coupling chemistry.

Parallel Library Synthesis via Carboxylic Acid Derivatization for High-Throughput Screening

The free carboxylic acid at the oxazole 4-position, combined with the commercially available purity of 95–98% and MDL-registered identity (MFCD08458034) from established suppliers including Apollo Scientific (PC1885), makes this compound an ideal building block for automated parallel amide or ester library synthesis [1]. The -OCF₃ substituent introduces a distinctive vector in chemical space: it simultaneously increases lipophilicity (ΔLogP +1.43 vs. phenyl) and polar surface area (PSA 72.56 vs. 63.33 Ų for the phenyl analog), creating a physicochemical profile that is underrepresented in traditional screening collections and may yield novel hit matter against targets requiring balanced polarity.

Quote Request

Request a Quote for 5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.